molecular formula C10H14N2O3S B2966860 1-(1,1-dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 955043-57-9

1-(1,1-dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2966860
CAS No.: 955043-57-9
M. Wt: 242.29
InChI Key: DSQPOUMYQKHAFR-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a pyrazole ring fused with a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. One common approach is the cyclization of appropriate precursors under acidic conditions to form the tetrahydrothiophene ring, followed by oxidation to introduce the dioxo functionality.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products, ensuring the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Investigating its biological activity and potential as a therapeutic agent.

  • Medicine: Exploring its use in drug development and treatment of various diseases.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1,1-dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

  • 1-(1,1-Dioxidotetrahydrothien-3-yl)hydrazine

  • 1-(1,1-Dioxidotetrahydrothien-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-ylacetic acid

Uniqueness: 1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework distinguishes it from other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-7-10(5-13)8(2)12(11-7)9-3-4-16(14,15)6-9/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQPOUMYQKHAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333110
Record name 1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

955043-57-9
Record name 1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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